molecular formula C16H15ClO4 B6409442 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261977-18-7

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6409442
CAS RN: 1261977-18-7
M. Wt: 306.74 g/mol
InChI Key: RPDRGNPEDPPXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 250°C. The compound is soluble in methanol, ethanol, and acetone. It is used in various research applications such as synthesis, biochemical studies, and physiological studies.

Mechanism of Action

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is a substrate for cytochrome P450, an enzyme found in the liver. Cytochrome P450 is responsible for the metabolism of drugs, toxins, and other substances. When 2-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is metabolized by cytochrome P450, it is converted into an active metabolite, which can then be further metabolized by other enzymes.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) has been studied for its biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-bacterial properties. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, it has been found to have anti-oxidant and anti-cancer activities.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) has several advantages for use in laboratory experiments. It is relatively inexpensive to buy, and it is easy to synthesize. In addition, it is soluble in various solvents, making it easy to work with. However, there are some limitations to using this compound in laboratory experiments. It is not very stable, and it can be easily oxidized.

Future Directions

There are several potential future directions for research involving 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%). These include further studies of its anti-inflammatory and anti-bacterial properties, as well as its anti-oxidant and anti-cancer activities. Additionally, further research into its mechanism of action and its potential applications in drug development could be beneficial. Finally, research into the synthesis of derivatives of 2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) could lead to new, more effective compounds.

Synthesis Methods

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) can be synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acyl chloride reacts with an aromatic compound in the presence of an aluminum chloride catalyst to form an acylated product. The reaction of 4-ethoxybenzoyl chloride with 5-methoxyphenol in the presence of aluminum chloride yields 2-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%).

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid (95%) is used in various scientific research applications. It is used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a building block in the synthesis of pharmaceuticals. It is also used in biochemical and physiological studies, as it is a substrate for enzymes, such as cytochrome P450.

properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-3-21-11-5-7-13(15(17)9-11)12-6-4-10(20-2)8-14(12)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDRGNPEDPPXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691688
Record name 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid

CAS RN

1261977-18-7
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-chloro-4′-ethoxy-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261977-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.